molecular formula C11H22N2O4 B111279 2-Azepanyl-N,N-dimethylmethanamine oxalate CAS No. 1177271-83-8

2-Azepanyl-N,N-dimethylmethanamine oxalate

Cat. No.: B111279
CAS No.: 1177271-83-8
M. Wt: 246.3 g/mol
InChI Key: RGXIWEWPDYBOLX-UHFFFAOYSA-N
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Description

It is a tertiary amine and is commonly used in various fields of research due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azepanyl-N,N-dimethylmethanamine oxalate typically involves the reaction of azepane with N,N-dimethylmethanamine in the presence of oxalic acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: No specific catalyst is required for this reaction.

The reaction proceeds as follows:

Azepane+N,N-dimethylmethanamine+Oxalic acid2-Azepanyl-N,N-dimethylmethanamine oxalate\text{Azepane} + \text{N,N-dimethylmethanamine} + \text{Oxalic acid} \rightarrow \text{this compound} Azepane+N,N-dimethylmethanamine+Oxalic acid→2-Azepanyl-N,N-dimethylmethanamine oxalate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Handling: Ensuring the purity of azepane and N,N-dimethylmethanamine.

    Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.

    Purification: Using crystallization or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Azepanyl-N,N-dimethylmethanamine oxalate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2-Azepanyl-N,N-dimethylmethanamine oxalate is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azepanyl-N,N-dimethylmethanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

2-Azepanyl-N,N-dimethylmethanamine oxalate can be compared with other similar compounds, such as:

    Azepane Derivatives: Compounds like azepane and its derivatives share a similar ring structure but differ in functional groups.

    Tertiary Amines: Compounds like N,N-dimethylmethanamine and its derivatives have similar amine functionalities but differ in their overall structure.

Uniqueness

The uniqueness of this compound lies in its combination of the azepane ring and the dimethylmethanamine group, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • Azepane
  • N,N-Dimethylmethanamine
  • Hexahydro-1H-azepine derivatives

Properties

IUPAC Name

1-(azepan-2-yl)-N,N-dimethylmethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.C2H2O4/c1-11(2)8-9-6-4-3-5-7-10-9;3-1(4)2(5)6/h9-10H,3-8H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXIWEWPDYBOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCCN1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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